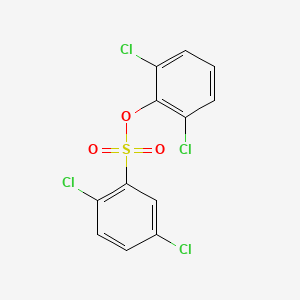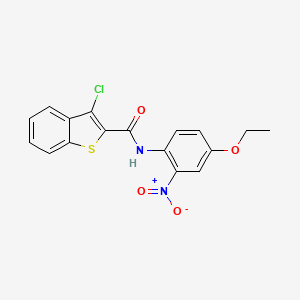![molecular formula C17H23N3 B5068722 N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that contains a pyridine ring and an aniline group. The compound is synthesized using a multi-step process that involves the reaction of several reagents.
作用机制
The mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is not well understood. However, it is believed that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline acts as a ligand for G protein-coupled receptors. The binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to these receptors can lead to various physiological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can activate G protein-coupled receptors and induce calcium mobilization. In vivo studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can induce vasodilation and decrease blood pressure. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has also been shown to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also stable under normal laboratory conditions. However, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also relatively expensive compared to other reagents.
未来方向
There are several future directions for the study of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. One direction is to further investigate the mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve studying the binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to specific G protein-coupled receptors and the downstream signaling pathways that are activated. Another direction is to explore the potential medicinal applications of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve screening N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline against various disease targets and evaluating its efficacy and safety. Finally, there is potential for the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline in material science. This could involve exploring the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline as a precursor for the synthesis of new metal-organic frameworks with unique properties.
合成方法
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-pyridylmethylamine with formaldehyde to form N-methyl-N-(2-pyridylmethyl)formamide. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-N-(2-pyridylmethyl)formamide. Finally, this intermediate is reduced with sodium borohydride to form N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline.
科学研究应用
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a ligand for G protein-coupled receptors. In organic synthesis, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been used as a reagent for the synthesis of various compounds. In material science, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19(2)17-9-7-15(8-10-17)14-20(3)13-11-16-6-4-5-12-18-16/h4-10,12H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIBTSWDTQXXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)